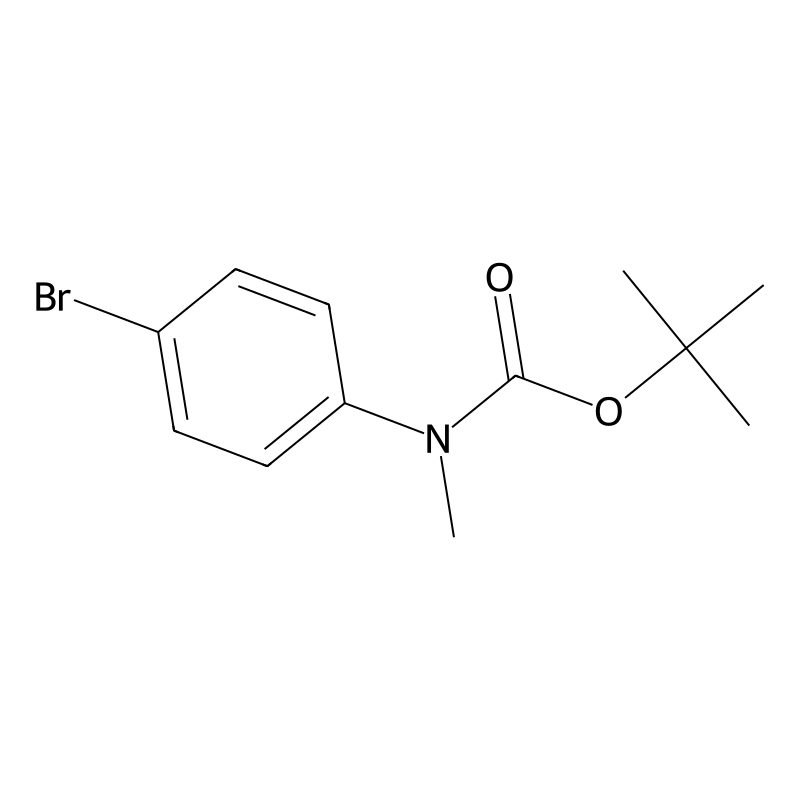

tert-Butyl (4-bromophenyl)(methyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of N-Boc-protected anilines

Specific Scientific Field: Organic Chemistry

Summary of the Application: “tert-Butyl (4-bromophenyl)(methyl)carbamate” is used in the palladium-catalyzed synthesis of N-Boc-protected anilines

Methods of Application or Experimental Procedures: While the exact procedures can vary, the general method involves the reaction of “tert-Butyl (4-bromophenyl)(methyl)carbamate” with aniline in the presence of a palladium catalyst. The reaction typically takes place under mild conditions and can be carried out in a variety of solvents.

Results or Outcomes: The outcome of this reaction is the formation of N-Boc-protected anilines. These compounds are valuable in organic synthesis because they allow for the selective manipulation of the amine functionality, which can be challenging to achieve with other methods.

Synthesis of Tetrasubstituted Pyrroles

Summary of the Application: “tert-Butyl (4-bromophenyl)(methyl)carbamate” is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position

Methods of Application or Experimental Procedures: The exact procedures can vary, but the general method involves the reaction of “tert-Butyl (4-bromophenyl)(methyl)carbamate” with a suitable pyrrole precursor in the presence of a catalyst. The reaction typically takes place under mild conditions and can be carried out in a variety of solvents.

Results or Outcomes: The outcome of this reaction is the formation of tetrasubstituted pyrroles. These compounds are valuable in organic synthesis and medicinal chemistry due to their presence in a variety of biologically active compounds.

tert-Butyl (4-bromophenyl)(methyl)carbamate is an organic compound with the molecular formula C₁₂H₁₆BrNO₂ and a molecular weight of approximately 286.169 g/mol. It features a tert-butyl group, a 4-bromophenyl moiety, and a methyl group attached to a carbamate functional group. The compound is classified as a carbamate, which are esters or salts of carbonic acid, and it is recognized for its potential applications in pharmaceuticals and chemical synthesis .

- Nucleophilic Substitution: The bromine atom on the 4-bromophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Decomposition: Under certain conditions, the compound may decompose to release the tert-butyl alcohol and other byproducts.

- Hydrolysis: In the presence of water or aqueous conditions, the carbamate can hydrolyze to form the corresponding amine and carbon dioxide .

Synthesis of tert-Butyl (4-bromophenyl)(methyl)carbamate typically involves:

- Carbamate Formation: The reaction of 4-bromophenol with methyl isocyanate in the presence of a base can lead to the formation of the carbamate.

- Protection Strategy: The tert-butyl group can be introduced via standard protecting group strategies in organic synthesis to enhance stability and solubility during subsequent reactions.

- Purification: Following synthesis, purification techniques such as recrystallization or chromatography may be employed to isolate pure tert-Butyl (4-bromophenyl)(methyl)carbamate .

tert-Butyl (4-bromophenyl)(methyl)carbamate has several notable applications:

- Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its reactive functional groups.

- Chemical Research: Utilized in academic and industrial research settings for studying reaction mechanisms involving carbamates.

- Agricultural Chemicals: Potential use in developing agrochemicals owing to its structural characteristics that may impart bioactivity against pests or diseases .

Several compounds share structural similarities with tert-Butyl (4-bromophenyl)(methyl)carbamate. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl (4-bromophenyl)carbamate | C₁₁H₁₄BrNO₂ | Lacks methyl group; simpler structure |

| Methyl (4-bromophenyl)carbamate | C₉H₈BrNO₂ | No tert-butyl group; less sterically hindered |

| Ethyl (4-bromophenyl)(methyl)carbamate | C₁₀H₁₂BrNO₂ | Ethyl group instead of tert-butyl; different properties |

The presence of both the tert-butyl and methyl groups in tert-Butyl (4-bromophenyl)(methyl)carbamate contributes to its unique steric properties and potential reactivity compared to similar compounds .

The development of tert-butyl (4-bromophenyl)(methyl)carbamate emerged from the broader historical evolution of carbamate chemistry, which has its roots in the late 19th and early 20th centuries when carbamic acid derivatives first gained prominence in organic synthesis. Carbamate-bearing molecules have played an increasingly important role in modern drug discovery and medicinal chemistry, with organic carbamates being recognized as structural elements of many approved therapeutic agents. The specific development of tert-butoxycarbonyl protecting groups, commonly referred to in the literature as the "Boc" protecting group system, revolutionized amine protection strategies in organic synthesis during the mid-20th century. This methodology provided chemists with a reliable and mild approach to protect amine functionalities during complex synthetic sequences.

The brominated variant of carbamate compounds, including tert-butyl (4-bromophenyl)(methyl)carbamate, gained particular attention as synthetic chemistry evolved to embrace cross-coupling methodologies. The strategic incorporation of bromine atoms into organic molecules became increasingly valuable with the advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling reaction, which requires halogenated aromatic substrates. The development of this specific compound reflects the intersection of protecting group chemistry with contemporary synthetic methodology, representing a sophisticated approach to building molecular complexity while maintaining functional group compatibility.

Nomenclature and Structural Identity

tert-Butyl (4-bromophenyl)(methyl)carbamate possesses the molecular formula C₁₂H₁₆BrNO₂ and exhibits a molecular weight of 286.16 grams per mole. The compound is systematically catalogued under the Chemical Abstracts Service registry number 639520-70-0, providing a unique identifier for this specific molecular structure. Alternative nomenclature systems recognize this compound through various systematic names, including N-Boc 4-Bromo-N-methylaniline, tert-butyl (4-bromophenyl)methylcarbamate, and tert-butyl N-(4-bromophenyl)-N-methylcarbamate.

The structural architecture of this compound features a central carbamate functional group that serves as a bridge between the tert-butyl ester moiety and the N-methylated 4-bromophenyl system. The carbamate functionality, characterized by the -NH-CO-O- linkage, provides both structural rigidity and chemical stability to the overall molecular framework. The 4-bromophenyl component introduces an electron-withdrawing halogen substituent at the para position of the aromatic ring, significantly influencing both the electronic properties and synthetic utility of the molecule. The N-methyl substitution on the carbamate nitrogen further distinguishes this compound from its non-methylated analogs, affecting both its reactivity profile and steric characteristics.

Position within Carbamate Chemistry

Within the broader classification of carbamate chemistry, tert-butyl (4-bromophenyl)(methyl)carbamate occupies a distinctive position as both a protected amine derivative and a halogenated aromatic substrate. Carbamates represent a category of organic compounds with the general formula R₂NC(O)OR, characterized by the structure >N−C(=O)−O−, which are formally derived from carbamic acid. The carbamate functionality exhibits characteristics that bridge amide and ester chemical behavior, providing unique stability and reactivity profiles that distinguish these compounds from simpler amine or alcohol derivatives.

The tert-butoxycarbonyl protecting group component of this molecule represents one of the most widely utilized amine protecting strategies in modern organic synthesis. This protecting group system offers several advantages, including mild installation conditions, stability under basic conditions, and selective removal under acidic conditions. The incorporation of this protecting group into the 4-bromophenyl methylcarbamate structure creates a compound that can participate in various synthetic transformations while maintaining the integrity of the amine functionality until deprotection is desired.

The presence of the bromine substituent at the para position of the phenyl ring positions this compound within the category of halogenated carbamates, which have gained particular prominence in cross-coupling chemistry. The electron-withdrawing nature of the bromine atom influences the electronic distribution throughout the aromatic system, affecting both nucleophilic and electrophilic reactivity patterns. This electronic modulation, combined with the steric and electronic effects of the N-methyl carbamate substitution, creates a unique reactivity profile that distinguishes this compound from other members of the carbamate family.

Significance in Organic Synthesis

The synthetic utility of tert-butyl (4-bromophenyl)(methyl)carbamate stems primarily from its dual functionality as both a protected amine equivalent and a halogenated aromatic substrate suitable for cross-coupling reactions. The compound serves as an ideal substrate for Suzuki coupling reactions, where the bromine atom provides the requisite halogen functionality for palladium-catalyzed carbon-carbon bond formation. This reactivity has positioned the compound as a valuable building block in the construction of biaryl systems and other complex aromatic architectures that are prevalent in pharmaceutical and materials chemistry applications.

In the context of amine protection strategies, this compound exemplifies the sophisticated approach to functional group compatibility that characterizes modern synthetic methodology. The tert-butoxycarbonyl protecting group can be selectively removed under acidic conditions, typically involving trifluoroacetic acid treatment, to yield the corresponding 4-bromo-N-methylaniline. This deprotection strategy allows for the strategic revelation of the amine functionality at desired points in synthetic sequences, enabling the construction of complex molecules through carefully orchestrated protection and deprotection protocols.

The compound has found particular application in the synthesis of N-Boc-protected anilines, which represent important intermediates in pharmaceutical chemistry. The ability to introduce the tert-butoxycarbonyl protecting group onto aromatic amine systems provides synthetic chemists with a reliable method for temporarily masking amine reactivity while enabling other transformations to proceed selectively. This protecting group strategy has proven particularly valuable in the synthesis of biologically active molecules, including anti-inflammatory agents and other therapeutic compounds.

Contemporary Research Relevance

Contemporary research involving tert-butyl (4-bromophenyl)(methyl)carbamate reflects the compound's growing importance in several key areas of chemical investigation. Current studies have highlighted its role in the development of novel synthetic methodologies, particularly in the context of palladium-catalyzed reactions and advanced cross-coupling strategies. The compound's unique combination of functional groups has made it an attractive substrate for investigating new catalytic systems and reaction conditions that can enhance the efficiency and selectivity of synthetic transformations.

Recent investigations have focused on the compound's utility in the synthesis of biologically active molecules, with particular emphasis on its role as an intermediate in the preparation of pharmaceutical compounds. The ability to construct complex molecular architectures through strategic use of the compound's dual functionality has attracted significant attention from medicinal chemists seeking efficient routes to bioactive targets. This research has contributed to a deeper understanding of structure-activity relationships in carbamate-containing pharmaceuticals and has informed the design of new therapeutic agents.

The compound has also gained attention in the context of green chemistry initiatives, where researchers are exploring more environmentally sustainable approaches to carbamate synthesis and utilization. Studies have investigated the use of carbon dioxide as a renewable carbon source for carbamate formation, representing an attractive alternative to traditional phosgene-based methodologies. These investigations have highlighted the potential for developing more sustainable synthetic routes that incorporate compounds like tert-butyl (4-bromophenyl)(methyl)carbamate as key intermediates in environmentally conscious chemical processes.

Contemporary research has also examined the compound's role in advanced materials chemistry, where carbamate functionalities are being incorporated into polymer systems and specialty materials. The unique electronic and steric properties imparted by the 4-bromophenyl methylcarbamate structure have shown promise in the development of materials with enhanced thermal stability and mechanical properties. These applications represent an expanding frontier for carbamate chemistry that extends beyond traditional pharmaceutical and synthetic applications into the realm of advanced materials science.

Molecular Formula (C₁₂H₁₆BrNO₂)

The molecular formula of tert-butyl (4-bromophenyl)(methyl)carbamate is definitively established as C₁₂H₁₆BrNO₂ [1] [2] [3]. This composition indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms within the molecular framework. The formula reflects a complex organic structure incorporating both aromatic and aliphatic components, with the bromine substituent serving as a key halogenated functionality that influences the compound's overall chemical behavior [2].

Molecular Weight Determination (286.16 g/mol)

The molecular weight of tert-butyl (4-bromophenyl)(methyl)carbamate has been consistently determined to be 286.16 grams per mole across multiple computational and experimental sources [1] [2] [4]. This value represents the sum of atomic masses for all constituent atoms, with the bromine atom contributing significantly to the overall molecular mass due to its relatively high atomic weight [2]. The precise molecular weight determination is critical for analytical applications and serves as a fundamental parameter for mass spectrometric identification [2] [4].

Structural Geometry and Conformational Analysis

The structural geometry of tert-butyl (4-bromophenyl)(methyl)carbamate exhibits characteristic features typical of substituted carbamate compounds [5] [6]. The tert-butyl group adopts a preferred conformational arrangement that minimizes steric interactions, with the bulky tertiary carbon center positioned to reduce unfavorable spatial contacts [5] [6]. Conformational analysis studies indicate that the tert-butyl substituent preferentially occupies an equatorial-like position when possible, consistent with the general principle that bulky groups favor conformations that minimize steric strain [6] [7].

The 4-bromophenyl moiety maintains a planar aromatic configuration, with the bromine substituent positioned para to the nitrogen attachment point [8] [9]. This geometric arrangement influences the electronic distribution within the aromatic system and affects the compound's overall molecular shape [8]. The carbamate linkage exhibits restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from resonance stabilization [10] [11].

Functional Group Analysis

tert-Butyl Group Characteristics

The tert-butyl group in tert-butyl (4-bromophenyl)(methyl)carbamate demonstrates characteristic properties associated with highly branched alkyl substituents [12] [13]. This bulky protecting group exhibits exceptional steric hindrance, which significantly influences the compound's reactivity patterns and conformational preferences [6] [14]. The tert-butyl moiety is highly lipophilic and contributes substantially to the compound's overall hydrophobic character [12] [13].

Solubility studies of tert-butyl carbamate derivatives indicate that this functional group enhances solubility in non-polar organic solvents while reducing water solubility [12] [13]. The tert-butyl group also provides thermal stability to the carbamate linkage, with decomposition temperatures typically occurring above 150°C [13] [15]. The steric bulk of this group creates a protective environment around the carbamate functionality, potentially influencing hydrolysis rates and enzymatic accessibility [6] [12].

4-Bromophenyl Moiety Properties

The 4-bromophenyl substituent introduces significant electronic and steric effects into the molecular framework [8] [16]. The bromine atom, positioned para to the nitrogen attachment site, acts as a moderate electron-withdrawing group through inductive effects while simultaneously providing electron-donating resonance contributions [16] [17]. This dual electronic nature influences the aromatic system's reactivity and affects the overall electron density distribution within the molecule [8] [17].

The carbon-bromine bond in aromatic systems exhibits characteristic weakness compared to other carbon-halogen bonds, with typical bond dissociation energies lower than corresponding chloro or fluoro analogs [16] [17]. This property makes brominated aromatics susceptible to various substitution and elimination reactions under appropriate conditions [16]. The bromine substituent also contributes to the compound's molecular weight and influences its physicochemical properties, including lipophilicity and intermolecular interactions [16] [18].

N-Methyl Carbamate Functionality

The N-methyl carbamate group represents the central functional unit of tert-butyl (4-bromophenyl)(methyl)carbamate, exhibiting characteristic properties of carbamate esters [19] [10]. This functionality displays restricted rotation around the carbon-nitrogen bond due to resonance stabilization involving the carbonyl group and nitrogen lone pair electrons [10] [11]. The partial double bond character of this linkage influences the compound's conformational behavior and spectroscopic properties [10].

Nuclear magnetic resonance studies of N-methyl carbamates reveal characteristic chemical shifts for the methyl group attached to nitrogen, typically appearing in the range of 3.0-3.5 parts per million in proton spectra [19] [20]. The carbamate carbonyl carbon exhibits chemical shifts around 150-155 parts per million in carbon-13 spectra, reflecting the deshielding effect of the electronegative oxygen atoms [20] [21]. The N-methyl carbamate functionality also demonstrates specific infrared absorption characteristics, with the carbonyl stretch appearing between 1680-1750 wavenumbers [22] [23].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis of carbamate compounds provides detailed structural information through characteristic chemical shift patterns [19] [20]. In proton nuclear magnetic resonance spectra, the tert-butyl group typically appears as a singlet around 1.4-1.5 parts per million, integrating for nine protons [20] [24]. The N-methyl group exhibits characteristic resonances in the 3.0-3.5 parts per million region, while aromatic protons from the 4-bromophenyl moiety appear in the expected aromatic region between 7.0-7.5 parts per million [19] [24].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for different carbon environments within the molecule [20] [24]. The carbamate carbonyl carbon appears significantly downfield around 150-155 parts per million due to deshielding by electronegative oxygen atoms [20]. The tert-butyl carbons exhibit characteristic patterns with the quaternary carbon appearing around 80-85 parts per million and methyl carbons around 28-29 parts per million [20] [24]. Aromatic carbons display typical chemical shifts between 110-160 parts per million, with the brominated carbon showing characteristic upfield shifting compared to unsubstituted positions [20] [24].

Infrared Spectroscopic Analysis

Infrared spectroscopic analysis of tert-butyl (4-bromophenyl)(methyl)carbamate reveals characteristic absorption bands that confirm the presence of specific functional groups [22] [23]. The carbamate carbonyl stretch appears as a strong absorption between 1680-1750 wavenumbers, with the exact position influenced by the electronic environment and hydrogen bonding interactions [22] [23]. This frequency range is characteristic of carbamate esters and distinguishes them from other carbonyl-containing compounds [22].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O stretch (carbamate) | 1680-1750 | Strong | Carbonyl vibration |

| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H bonds |

| C-H stretch (aliphatic) | 2800-3000 | Strong | Alkyl C-H bonds |

| C-N stretch | 1200-1400 | Medium | Carbon-nitrogen bond |

| C-O stretch | 1000-1300 | Strong | Carbon-oxygen bond |

| C-Br stretch | 500-700 | Weak-Medium | Carbon-bromine bond |

The aromatic C-H stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic C-H stretches from the tert-butyl and methyl groups occur between 2800-3000 wavenumbers [22] [25]. The carbon-nitrogen and carbon-oxygen stretching modes contribute to the fingerprint region between 1000-1400 wavenumbers [22] [25].

Mass Spectrometry Profiling

Mass spectrometric analysis of carbamate compounds provides molecular weight confirmation and fragmentation pattern information [26] [27]. For tert-butyl (4-bromophenyl)(methyl)carbamate, the molecular ion peak appears at mass-to-charge ratio 286, corresponding to the intact molecular weight [26]. The isotopic pattern reflects the presence of bromine, showing characteristic peaks separated by two mass units due to the natural abundance of bromine-79 and bromine-81 isotopes [26].

Common fragmentation pathways include loss of the tert-butyl group (mass loss of 57), resulting in fragment ions characteristic of the remaining bromophenylmethylcarbamate moiety [26] [27]. Additional fragmentation may involve cleavage of the carbamate linkage, producing brominated aromatic fragments and alkyl carbamate ions [26]. These fragmentation patterns serve as diagnostic tools for structural confirmation and can be used for quantitative analysis in complex mixtures [26] [27].

X-ray Crystallographic Studies

X-ray crystallographic analysis of carbamate compounds provides definitive three-dimensional structural information, including precise bond lengths, bond angles, and molecular packing arrangements [27] [28]. While specific crystallographic data for tert-butyl (4-bromophenyl)(methyl)carbamate is limited in the available literature, related carbamate structures demonstrate characteristic geometric parameters [28]. The carbamate functionality typically exhibits planar geometry around the central carbon atom, with C=O bond lengths around 1.20-1.23 Ångströms and C-N bond lengths of approximately 1.35-1.40 Ångströms [28].

The brominated aromatic ring maintains typical benzene geometry with C-C bond lengths near 1.39 Ångströms and the C-Br bond length approximately 1.90 Ångströms [9] [28]. Intermolecular interactions in the crystal lattice may include halogen bonding involving the bromine atom, hydrogen bonding interactions, and π-π stacking between aromatic rings [8] [9]. These crystallographic parameters provide essential information for understanding the compound's solid-state properties and intermolecular interactions [27] [28].

Physical Properties

Solubility Parameters in Various Solvents

The solubility characteristics of tert-butyl (4-bromophenyl)(methyl)carbamate reflect the compound's mixed hydrophilic and lipophilic character [29] [30]. Water solubility is estimated to be extremely low, ranging from 11-19 milligrams per liter, indicating predominantly hydrophobic behavior [31] [32]. This limited aqueous solubility results from the large lipophilic tert-butyl and bromophenyl groups that overwhelm the polar carbamate functionality [29] [30].

| Solvent Type | Solubility | Rationale |

|---|---|---|

| Water | 11-19 mg/L | Limited due to hydrophobic groups |

| Alcohols | Moderate | Hydrogen bonding with carbamate |

| Chlorinated solvents | High | Similar polarity and halogen interactions |

| Aromatic solvents | High | π-π interactions with bromophenyl group |

| Alkanes | Low | Insufficient polar interactions |

The compound demonstrates enhanced solubility in organic solvents, particularly those capable of forming hydrogen bonds or providing favorable intermolecular interactions [12] [29]. Alcoholic solvents such as methanol and ethanol provide moderate solubility due to hydrogen bonding capabilities with the carbamate oxygen atoms [12] [15]. Chlorinated solvents including dichloromethane and chloroform offer excellent solubility, facilitated by halogen-halogen interactions and appropriate polarity matching [12] [29].

Thermal Stability Assessment

Thermal stability analysis of tert-butyl (4-bromophenyl)(methyl)carbamate indicates decomposition temperatures in the range of 300-350°C, based on structural similarity to related carbamate compounds [16] [33]. The tert-butyl carbamate linkage provides enhanced thermal stability compared to other alkyl carbamates due to steric protection around the reactive center [15] [34]. Thermal decomposition typically involves elimination of the tert-butyl group as isobutylene, followed by further fragmentation of the remaining carbamate structure [34].

The presence of the bromine substituent may influence thermal stability through weakening of the carbon-bromine bond, which exhibits lower bond dissociation energy compared to other carbon-halogen bonds [16] [18]. Thermogravimetric analysis would likely show initial mass loss corresponding to tert-butyl elimination, followed by more complex decomposition pathways involving the aromatic and carbamate components [33] [34]. The compound's thermal behavior is important for processing conditions and storage stability considerations [16] [34].

Partition Coefficient Determination

The partition coefficient of tert-butyl (4-bromophenyl)(methyl)carbamate, expressed as the logarithm of the octanol-water partition coefficient (log P), is estimated to be in the range of 3.4-3.8 [2] [35]. This value indicates strongly lipophilic character, reflecting the dominance of hydrophobic groups over polar functionalities [35] [36]. The high partition coefficient suggests preferential partitioning into organic phases and limited bioavailability through aqueous pathways [35].

The log P value is influenced by several structural factors including the bulky tert-butyl group, the brominated aromatic ring, and the polar carbamate functionality [35]. Computational methods for predicting partition coefficients in carbamate compounds have been developed using quantitative structure-property relationships, incorporating molecular descriptors such as electronic properties and topological indices [35]. The experimental determination of partition coefficients typically employs shake-flask methods with octanol and water phases, followed by analytical quantification using chromatographic techniques [35].

Retrosynthetic analysis represents a fundamental approach in synthetic organic chemistry, involving the systematic deconstruction of target molecules into simpler precursors through strategic bond disconnections [1] [2]. For tert-Butyl (4-bromophenyl)(methyl)carbamate, the retrosynthetic approach reveals multiple convergent pathways that can be systematically explored to identify the most efficient synthetic route.

The primary retrosynthetic disconnection involves cleavage of the carbamate carbon-nitrogen bond, which leads to two key synthetic fragments: 4-bromophenyl methylamine and tert-butyl chloroformate. This disconnection corresponds to the well-established carbamate formation reaction between an amine and a chloroformate, representing a reliable and high-yielding transformation [4].

Alternative disconnection strategies include cleavage of the carbon-oxygen bond in the carbamate linkage, which would require 4-bromophenyl methylisocyanate and tert-butyl alcohol. However, this approach presents significant challenges due to the instability and difficult handling of aryl isocyanates [5] [6]. A third disconnection involves breaking the aromatic carbon-bromine bond, leading to tert-butyl (phenyl)(methyl)carbamate followed by selective bromination, though this sequence introduces regioselectivity concerns [7] [8].

The retrosynthetic tree analysis reveals that the most practical approach involves the sequential formation of the 4-bromophenyl methylamine intermediate, which can be accessed through N-methylation of 4-bromoaniline. This intermediate can subsequently undergo carbamate formation with tert-butyl chloroformate under basic conditions [4].

Classical Synthetic Approaches

From 4-Bromoaniline Derivatives

The synthesis of tert-Butyl (4-bromophenyl)(methyl)carbamate from 4-bromoaniline derivatives represents the most straightforward classical approach. 4-Bromoaniline itself can be prepared through multiple established methodologies, including direct bromination of aniline under controlled conditions [9] [10].

Direct bromination of aniline requires careful control to avoid polysubstitution products. The classical approach involves acetyl protection of the amino group, followed by bromination and subsequent deprotection. The acetylated aniline undergoes electrophilic aromatic substitution predominantly at the para position, yielding 4-bromoacetanilide [9]. Acid-catalyzed hydrolysis of the acetyl group regenerates the desired 4-bromoaniline in yields ranging from 85-95% [9].

Alternative bromination methods include the Sandmeyer reaction starting from 4-nitroaniline. This approach involves diazotization of the amine group followed by copper-catalyzed substitution with bromide. The method provides excellent regioselectivity but requires careful handling of diazonium intermediates [7]. Metal-free bromination using molecular bromine in the presence of sodium nitrite and hydrobromic acid offers a more environmentally friendly alternative [7].

The tert-butyloxycarbonyl (Boc) protection strategy represents another classical approach. 4-Bromoaniline can be protected using di-tert-butyl dicarbonate in the presence of triethylamine to yield tert-butyl (4-bromophenyl)carbamate [4]. This intermediate provides a protected amine that can undergo various transformations while maintaining the carbamate linkage intact.

N-Methylation Strategies

N-Methylation of aromatic amines presents both synthetic opportunities and challenges. Classical methylation approaches typically employ methyl iodide or dimethyl sulfate as methylating agents, though these reagents pose significant toxicity and handling concerns [11] [12].

Reductive amination methodology offers a more benign alternative, utilizing formaldehyde and reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride. This approach proceeds through imine formation followed by in situ reduction, providing selective monomethylation in yields of 75-90% [11] [13]. The reaction typically requires mild acidic conditions and proceeds at room temperature, making it suitable for industrial applications.

Eschweiler-Clarke methylation represents another classical approach, employing formaldehyde and formic acid to achieve N-methylation through a reductive amination mechanism. The method offers excellent selectivity for primary amines and proceeds under relatively mild conditions [14]. However, the approach requires careful optimization to avoid over-methylation and competing side reactions.

Catalytic methylation using methanol as a methylating agent has gained prominence in recent years. Nickel-based catalysts such as Ni/ZnAlO enable selective mono-N-methylation of anilines with yields of 75-97% [15]. The reaction proceeds through dehydrogenative coupling and offers advantages in terms of atom economy and environmental compatibility.

Mechanochemical methylation using ball milling techniques represents an emerging approach that eliminates the need for organic solvents. Solid-state reactions between secondary amines and methylating agents proceed efficiently under mechanical activation, providing products in yields of 78-95% [11].

Carbamate Formation Protocols

Carbamate formation represents the final step in the synthetic sequence and can be achieved through multiple established protocols. The most common approach involves the reaction of amines with chloroformates in the presence of base [16] [6].

Chloroformate methodology employs tert-butyl chloroformate as the carbamate-forming reagent. The reaction typically proceeds in dichloromethane at 0°C to room temperature in the presence of triethylamine or pyridine. Yields typically range from 60-90% depending on the steric environment and electronic properties of the amine [16].

Phosgene-based approaches represent the classical industrial method for carbamate formation, though safety concerns have limited their laboratory application. The reaction involves initial formation of chloroformate intermediates followed by nucleophilic substitution with alcohols [16]. The method offers high yields but requires specialized equipment and extensive safety precautions.

Isocyanate methodology provides an alternative approach through the reaction of alcohols with isocyanates. However, the instability and toxicity of aryl isocyanates limit the practical utility of this approach . The method requires anhydrous conditions and careful temperature control to avoid decomposition reactions.

Bis(trichloromethyl) carbonate (BTC) serves as a phosgene equivalent and offers improved safety characteristics compared to phosgene itself. The reagent enables one-pot carbamate formation through sequential reactions with alcohols and amines [16]. The method provides good yields and functional group compatibility while avoiding the handling challenges associated with phosgene.

Contemporary Synthesis Techniques

Catalytic Methods

Palladium-catalyzed methodologies have emerged as powerful tools for carbamate synthesis, offering broad substrate scope and mild reaction conditions. The Buchwald group developed a palladium-catalyzed synthesis of N-aryl carbamates through cross-coupling of aryl halides with sodium cyanate in the presence of alcohols [5] [19] [20].

The mechanism involves oxidative addition of the aryl halide to palladium(0), followed by insertion of carbon monoxide (generated from cyanate) and nucleophilic attack by the alcohol. The method provides direct access to major carbamate protecting groups and demonstrates excellent functional group tolerance [5] [20].

Reaction optimization studies revealed that aryl triflates serve as superior electrophilic partners compared to aryl chlorides, enabling expanded substrate scope for direct synthesis of aryl isocyanates [19] [20]. The methodology provides direct access to diisocyanate precursors for polyurethane materials and demonstrates scalability for industrial applications.

Copper-catalyzed approaches offer cost-effective alternatives to palladium-based methods. Copper(I) catalysts enable carbamate formation through oxidative coupling of amines and alcohols in the presence of carbon dioxide [21] [22]. The method operates under mild conditions and demonstrates excellent reusability of the catalyst system.

Ionic liquid-catalyzed systems represent an emerging approach that combines catalytic efficiency with environmental sustainability. Task-specific ionic liquids such as [DBUH][OAc] enable direct carbamate synthesis from amines, CO2, and silicate esters [23]. The method operates under mild conditions and demonstrates excellent recyclability of the catalyst system.

Green Chemistry Approaches

Carbon dioxide utilization in carbamate synthesis represents a paradigm shift toward sustainable chemistry. The three-component coupling of amines, alkyl halides, and CO2 provides an atom-economical approach to carbamate formation [24] [25] [26].

Polymer-supported catalysts offer significant advantages in terms of catalyst recovery and reusability. Polymer-supported DBU (PS-DBU) enables carbamate synthesis from CO2 and amines under mild conditions (1 atm CO2, room temperature) [24] [26]. The immobilized catalyst eliminates the need for classical purification steps and demonstrates consistent activity across multiple reaction cycles.

Deep eutectic solvents (DES) represent an environmentally benign alternative to conventional organic solvents. Choline chloride:zinc(II) chloride systems enable carbamate formation through three-component coupling under atmospheric CO2 pressure at room temperature [22]. The DES system demonstrates excellent stability and reusability for at least five consecutive cycles.

Solvent-free methodologies eliminate the environmental impact associated with organic solvents. Mechanochemical approaches using ball milling enable carbamate synthesis under solid-state conditions [11]. The method demonstrates excellent yields and eliminates waste generation associated with solvent use.

Biocatalytic approaches offer unparalleled selectivity and environmental compatibility. Methyltransferases enable N-methylation of heterocycles with exceedingly high regioselectivity and functional group tolerance [27]. The enzymatic approach operates under mild conditions and demonstrates potential for large-scale applications.

Flow Chemistry Applications

Continuous flow synthesis offers significant advantages in terms of reaction control, safety, and scalability. Flow chemistry applications in carbamate synthesis enable precise control of reaction parameters and improved heat and mass transfer [25] [28] [29].

Microreactor technology enables continuous CO2 introduction and precise gas-liquid mixing in carbamate synthesis. The Vapourtec E-series flow system equipped with mass flow controllers enables accurate CO2 delivery and temperature control [25] [28]. The continuous methodology significantly decreases reaction times and enables straightforward scale-up.

Reaction optimization in flow systems revealed that CO2 flow rates significantly influence product selectivity and yield. Optimal conditions typically involve CO2 flow rates of 6.0 mL/min and reaction temperatures of 70°C [25] [28]. The continuous approach eliminates batch-to-batch variability and enables consistent product quality.

Multistep flow synthesis enables telescoped reaction sequences without intermediate isolation. Sequential reactors can be configured to enable amine methylation followed by carbamate formation in a single continuous process [25]. The approach eliminates handling losses and reduces overall process complexity.

Scale-up considerations in flow chemistry involve optimization of residence time, temperature profiles, and mixing efficiency. Pilot-scale flow reactors enable kilogram-scale production with consistent quality and reduced environmental impact [25] [28].

Purification Methodologies

Chromatographic Techniques

Column chromatography remains the most versatile and widely used method for carbamate purification. Silica gel chromatography using hexane/ethyl acetate gradient elution provides excellent resolution for carbamate compounds [30] [31]. Typical conditions involve 40-60 mesh silica gel with solvent gradients ranging from pure hexane to 50% ethyl acetate in hexane.

Flash chromatography offers rapid purification with good resolution for carbamate compounds. Automated flash systems enable gradient optimization and fraction collection with minimal manual intervention [32]. Typical purification times range from 30-90 minutes with recovery yields of 75-90%.

High-performance liquid chromatography (HPLC) provides superior resolution and analytical capability for carbamate analysis. Reverse-phase HPLC using C18 columns with acetonitrile/water mobile phases enables baseline separation of carbamate isomers [30] [33]. Detection limits range from 0.1-10 μg/mL depending on the detection method employed.

Preparative HPLC enables high-purity isolation of carbamate compounds on multi-gram scales. Semi-preparative columns (10-20 mm internal diameter) provide excellent resolution with reasonable throughput [33]. Purity levels of 98-99.5% are routinely achievable with recovery yields of 85-95%.

Supercritical fluid chromatography (SFC) represents an environmentally friendly alternative to conventional HPLC. Packed-column SFC enables rapid separation of carbamate pesticides with detection limits as low as 110 parts per trillion [34]. The method offers reduced solvent consumption and faster analysis times compared to conventional HPLC.

Crystallization Protocols

Recrystallization represents the most effective method for achieving high purity in carbamate compounds. The fundamental principle involves dissolving the crude product in a minimum amount of hot solvent followed by slow cooling to induce crystallization [35] [36] [37].

Solvent selection plays a critical role in successful recrystallization. The ideal solvent should demonstrate high solubility for the target compound at elevated temperatures and low solubility at low temperatures [35] [36]. Common solvents for carbamate recrystallization include ethanol, methanol, isopropanol, and mixed solvent systems.

Cooling rate control significantly influences crystal quality and yield. Slow cooling rates (1-2°C per hour) promote formation of large, well-formed crystals with superior purity [35] [36]. Rapid cooling leads to small, irregular crystals with potential impurity inclusion.

Seeding techniques enhance crystallization reproducibility and control. Addition of small seed crystals of the desired compound provides nucleation sites and promotes consistent crystal formation [38]. Seeding is particularly valuable for compounds that demonstrate reluctance to crystallize.

Mixed solvent crystallization offers enhanced control over solubility profiles. Solvent pairs such as ethanol/water or dichloromethane/hexane enable fine-tuning of solubility characteristics [36]. Typical procedures involve dissolution in the good solvent followed by gradual addition of the poor solvent until crystallization occurs.

Quality Control Parameters

Identity confirmation through spectroscopic methods represents the primary quality control parameter. Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation through characteristic chemical shifts and coupling patterns [39] [40]. Typical NMR solvents include deuterated chloroform and deuterated dimethyl sulfoxide.

Purity assessment through quantitative methods ensures compound specifications are met. High-performance liquid chromatography (HPLC) with UV detection provides accurate quantification of main component and impurity levels [33] [40]. Typical purity specifications for pharmaceutical applications require ≥95% purity with individual impurities ≤0.5%.

Elemental analysis provides composition verification and molecular formula confirmation. Carbon, hydrogen, and nitrogen analysis through combustion methods typically demonstrates ±0.4% accuracy for well-characterized compounds [40]. Bromine content can be verified through ion chromatography or potentiometric titration.

Melting point determination serves as a rapid identity and purity check. Capillary melting point measurements provide characteristic values for compound identification [40]. Purity assessment through melting point range (typically <2°C for pure compounds) offers immediate feedback on purification effectiveness.

Moisture content analysis ensures stability and storage requirements are met. Karl Fischer titration provides accurate moisture determination with precision of ±0.1% [40]. Typical specifications for carbamate compounds require ≤0.5% water content to prevent hydrolysis.